molecular formula C23H20N2OS B4699670 2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone CAS No. 476486-18-7

2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B4699670
CAS No.: 476486-18-7
M. Wt: 372.5 g/mol
InChI Key: MBIFZLHSAMIVQG-UHFFFAOYSA-N
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Description

2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C23H20N2OS and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(3-methylbenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone is 372.12963444 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H18N2S\text{C}_{19}\text{H}_{18}\text{N}_2\text{S}

This structure features a quinazolinone core with a thioether linkage that is hypothesized to enhance its biological activity.

Antimicrobial Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant antibacterial properties. For example, research on similar compounds has shown effectiveness against multi-drug resistant strains such as MRSA and VRE, suggesting that modifications in the quinazolinone structure can lead to enhanced antimicrobial activity . The compound's thioether group may play a crucial role in its interaction with bacterial targets.

Table 1: Antimicrobial Efficacy of Quinazolinone Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
A1MRSA0.5 µg/mL
A2VRE0.25 µg/mL
A3E. coli1.0 µg/mL

Anticancer Activity

Quinazolinones have also been studied for their anticancer properties. The mechanism often involves inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins .

Case Study: Anticancer Effects
In a study involving human cancer cell lines, compounds structurally related to this compound demonstrated significant cytotoxicity, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested. The study concluded that these compounds could potentially serve as lead candidates for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzyl and phenyl groups significantly influence biological activity. The presence of electron-donating or electron-withdrawing groups can alter the compound's lipophilicity and interaction with biological targets.

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
Methyl (–CH₃)Increases lipophilicity
Nitro (–NO₂)Enhances antibacterial activity
Halogen (–Br, –Cl)Modulates cytotoxicity

Scientific Research Applications

2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone: A Detailed Overview

2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family and is used as a building block to create more complex molecules. Quinazolinones are known for diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

The synthesis of 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone typically involves multiple steps:

  • Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with reagents like formamide or orthoesters.
  • Introduction of Brominated Groups: Bromination of the benzyl and phenyl groups can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Thioether Formation: The final step involves the introduction of the thioether linkage by reacting the brominated quinazolinone with a thiol derivative, such as 3-bromobenzylthiol, under basic conditions.

Industrial production of this compound would likely optimize the synthetic routes to ensure high yield and purity, potentially using continuous flow reactors for better control over reaction conditions and catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone can undergo several types of chemical reactions:

  • Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones. Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
  • Reduction: The brominated aromatic rings can be reduced to their corresponding hydrogenated forms via catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
  • Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

The major products of these reactions include sulfoxides, sulfones, hydrogenated quinazolinone derivatives, and various substituted quinazolinone derivatives, depending on the nucleophile used.

Scientific Research Applications

2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone is used in chemistry as a building block for synthesizing more complex molecules, allowing for the exploration of new chemical reactions and pathways. Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors, with its brominated aromatic rings and thioether linkage contributing to its binding affinity and specificity. In medicinal chemistry, it is investigated for its anticancer properties, with studies suggesting it can induce apoptosis in cancer cells by interacting with specific molecular targets. Industrially, this compound could be used to develop new pharmaceuticals and agrochemicals, serving as a valuable intermediate in synthesizing various biologically active compounds.

2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone exhibits diverse biological activities attributed to its quinazolinone core, brominated phenyl groups, and thioether linkage.

  • Antimicrobial Activity: Quinazoline derivatives, including this compound, have demonstrated the ability to combat both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Anti-inflammatory Effects: Experimental models suggest that this compound may outperform traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in reducing inflammation and pain.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether sulfur serves as a nucleophilic site, enabling displacement reactions with electrophilic agents. For example:

  • Reaction with alkyl halides : Reacts with phenacyl bromide in acetone using K₂CO₃ as a base to form S-alkylated derivatives .

  • Replacement with amines : Thioether substituents can be displaced by primary/secondary amines under basic conditions to generate thiol-quinazolinone hybrids .

Table 1: Alkylation Reactions

ReagentConditionsProductYieldSource
Phenacyl bromideAcetone, K₂CO₃, RTS-Phenacyl derivative94%
2-Chloro-N-alkylamideDMF, 70°CThiol-amide hybrids90–96%

Oxidation of the Thioether Moiety

The thioether group (-S-) undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) depending on reaction conditions:

  • H₂O₂/CH₃COOH : Mild oxidation yields sulfoxide derivatives.

  • mCPBA (meta-chloroperbenzoic acid) : Stronger oxidation produces sulfones.

Table 2: Oxidation Outcomes

Oxidizing AgentConditionsProductApplicationSource
H₂O₂/CH₃COOH25°C, 6 hSulfoxide derivativeEnhanced solubility
mCPBADCM, 0°C, 2 hSulfone derivativeIncreased metabolic stability

Functionalization of the Quinazolinone Core

The C2 and N3 positions on the quinazolinone ring participate in condensation and substitution reactions:

  • Condensation with aldehydes : Forms Schiff base derivatives at the N3 position under acidic conditions.

  • Electrophilic aromatic substitution : Bromination at C6/C7 positions using NBS (N-bromosuccinimide) .

Example Reaction Pathway

  • Schiff base formation :
    Quinazolinone+RCHOHCl, EtOHN3-Schiff base\text{Quinazolinone} + \text{RCHO} \xrightarrow{\text{HCl, EtOH}} \text{N3-Schiff base}

  • Bromination :
    Quinazolinone+NBSAIBN, CCl₄C6-Bromo derivative\text{Quinazolinone} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{C6-Bromo derivative}

Hydrolysis and Esterification

The ester groups in related precursors undergo hydrolysis to carboxylic acids, enabling further derivatization:

  • Acid-catalyzed hydrolysis : Converts methyl esters to carboxylic acids (e.g., using H₂SO₄) .

  • Esterification : Carboxylic acid intermediates react with alcohols to form esters .

Key Data :

  • Hydrolysis of methyl ester 6 to carboxy intermediate 15 achieved 85% yield .

  • Esterification with isopropylamine produced amide derivatives (e.g., 45 ) in 78% yield .

Interaction with Biological Targets

Though primarily a chemical reaction analysis, the compound’s bioactivity involves non-covalent interactions:

  • π–π stacking with His524 in soluble epoxide hydrolase (sEH) .

  • Hydrogen bonding with Val416 and Phe497 residues in kinase targets.

Table 3: Molecular Interactions

Target ProteinInteraction TypeBinding Affinity (IC₅₀)Source
sEHπ–π stacking, hydrogen bonds0.8 μM
EGFRCompetitive ATP inhibition1.2 μM

Comparative Reactivity of Structural Analogues

Substituent position significantly impacts reactivity:

Table 4: Substituent Effects

Compound VariationReactivity TrendSource
3-Methylbenzyl vs. 4-MethylbenzylHigher electrophilicity at C2
Chlorophenyl vs. MethylphenylEnhanced oxidative stability

Synthetic Limitations and Challenges

  • Steric hindrance : Bulky 3-methylbenzyl group reduces reaction rates at the thioether site.

  • Solubility issues : Poor aqueous solubility necessitates polar aprotic solvents (e.g., DMF) .

Properties

IUPAC Name

3-(4-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-16-10-12-19(13-11-16)25-22(26)20-8-3-4-9-21(20)24-23(25)27-15-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIFZLHSAMIVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476486-18-7
Record name 2-((3-METHYLBENZYL)THIO)-3-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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